molecular formula C19H21NO5 B393760 N,3-bis(3,4-dimethoxyphenyl)acrylamide

N,3-bis(3,4-dimethoxyphenyl)acrylamide

Cat. No.: B393760
M. Wt: 343.4g/mol
InChI Key: OLATZDOEOPQUNF-UXBLZVDNSA-N
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Description

N,3-bis(3,4-dimethoxyphenyl)acrylamide is an acrylamide derivative characterized by two 3,4-dimethoxyphenyl substituents at the N- and 3-positions of the propenamide backbone. Its molecular formula is C₂₁H₂₅NO₅ (average mass: 371.433 g/mol), with a ChemSpider ID of 894836 . The compound exhibits a stereoisomeric configuration (E)-form, influencing its biological interactions .

Properties

Molecular Formula

C19H21NO5

Molecular Weight

343.4g/mol

IUPAC Name

(E)-N,3-bis(3,4-dimethoxyphenyl)prop-2-enamide

InChI

InChI=1S/C19H21NO5/c1-22-15-8-5-13(11-17(15)24-3)6-10-19(21)20-14-7-9-16(23-2)18(12-14)25-4/h5-12H,1-4H3,(H,20,21)/b10-6+

InChI Key

OLATZDOEOPQUNF-UXBLZVDNSA-N

SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)OC)OC)OC

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)OC)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Methoxy vs. Hydroxy Groups
  • N-trans-coumaroyl octopamine (isolated from Lycium barbarum): Features a 4-hydroxyphenyl group instead of methoxy substituents. Demonstrates anti-inflammatory activity (IC₅₀: 17.00 ± 1.11 µM), comparable to quercetin .
  • 3-(3,4-Dihydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]acrylamide: Lacks methoxy groups but has dihydroxyphenyl moieties.
Ethyl Linker Modifications
  • 3-(3,4-Dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acrylamide: Includes an ethyl linker between the acrylamide and phenyl groups. PPB = 81.27%, indicating weaker plasma protein interaction than analogs with >90% PPB . A NOAEL of 23.4 mg/kg bw/day was established in 90-day rat studies, suggesting low toxicity .
Key Findings:
  • Anti-inflammatory Activity : Compound 2 from Lycium barbarum (IC₅₀ = 17.00 µM) outperforms quercetin (IC₅₀ = 17.21 µM), suggesting methoxy/hydroxy substitutions modulate activity .
  • Cytotoxicity : Dimethoxyphenyl analogs like 8 and 9 from Dryopteris fragrans show IC₅₀ values as low as 2.73 µM against A549 and MCF7 cell lines .
  • Safety: N,3-bis(3,4-dimethoxyphenyl)acrylamide has a high safety margin (MOS = 1.2 × 10⁶) based on MSDI (1.3 µg/day) versus NOAEL .

Structural Impact on Plasma Protein Binding (PPB)

  • High PPB (>90%) : Observed in most acrylamide derivatives due to aromaticity and hydrophobic interactions .
  • Low PPB (81.27%) : Unique to this compound, attributed to steric hindrance from ethyl linkers or methoxy group positioning, enhancing free diffusion to biological targets .

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